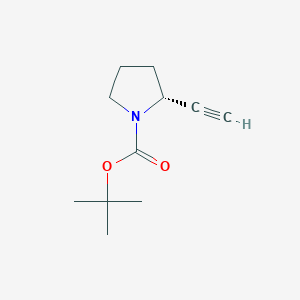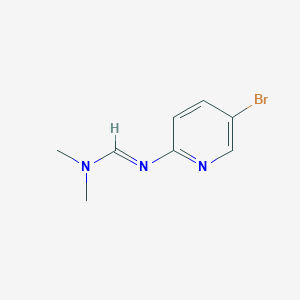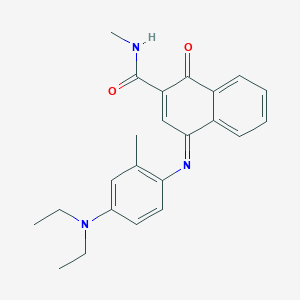
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The tosyloxy group in ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the tosyloxy group is replaced by a nucleophile.
Reduction Reactions: The compound can undergo reduction reactions to remove the tosyloxy group and form the corresponding alcohol.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups into the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in chemical reactions. The tosyloxy group is a good leaving group, which makes the compound highly reactive in nucleophilic substitution reactions. The pyrrolidine ring provides structural rigidity and can interact with various molecular targets, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 2-((methanesulfonyloxy)methyl)pyrrolidine-1-carboxylate: A similar compound with a methanesulfonyloxy group instead of a tosyloxy group.
tert-Butyl 2-((bromomethyl)pyrrolidine-1-carboxylate: A similar compound with a bromomethyl group instead of a tosyloxy group.
Uniqueness
®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry (R-configuration) and the presence of the tosyloxy group, which provides distinct reactivity compared to other similar compounds. The stereochemistry can influence the compound’s interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471947 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128510-88-3 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














